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Compound of Interest

Compound Name: 2-Bromo-1-indanone

Cat. No.: B167726

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the key spectroscopic data for the compound
2-Bromo-1-indanone (CAS No: 1775-27-5), a valuable intermediate in organic synthesis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of 2-Bromo-1-indanone is achieved through a combination of
spectroscopic techniques. Each method provides unique insights into the molecular structure,
from the carbon-hydrogen framework to functional groups and overall molecular weight.

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules
by mapping the carbon and hydrogen framework.[1][2] While a fully assigned public spectrum
is not readily available, the expected chemical shifts and multiplicities can be predicted based
on the known structure and data from analogous indanone compounds.[3][4]

Table 1: Predicted *H NMR Data for 2-Bromo-1-indanone in CDCIs
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
~7.85 d ~7.7 H-7 (Aromatic)
~7.65 t ~7.5 H-5 (Aromatic)
~7.50 d ~7.8 H-4 (Aromatic)
~7.40 t ~7.4 H-6 (Aromatic)
~4.60 dd ~7.5,~3.0 H-2 (CH-Br)
~3.70 dd ~17.5,~7.5 H-3a (CH2)
~3.20 dd ~17.5, ~3.0 H-3b (CH-2)

Table 2: Predicted 3C NMR Data for 2-Bromo-1-indanone in CDClIz

Chemical Shift (6, ppm) Assighment
~198.0 C=0 (C-1)

~152.5 Quaternary Aromatic
~136.0 Aromatic CH

~134.5 Quaternary Aromatic
~128.5 Aromatic CH

~126.0 Aromatic CH

~124.5 Aromatic CH

~50.0 CH-Br (C-2)

~35.0 CHz (C-3)

IR spectroscopy is used to identify the functional groups present in a molecule.[5] The

spectrum for 2-Bromo-1-indanone is characterized by a strong absorption band corresponding

to the carbonyl group and several bands related to the aromatic ring and C-H bonds.
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Table 3: Key IR Absorption Bands for 2-Bromo-1-indanone

Wavenumber (cm~?)

Vibration Type

Functional Group

~3050 C-H Stretch Aromatic

~2920 C-H Stretch Aliphatic (CH2)

~1715 C=0 Stretch Ketone

~1600, ~1470 C=C Stretch Aromatic Ring

~750 C-H Bend Aromatic (Ortho-disubstituted)
~680 C-Br Stretch Alkyl Halide

Data sourced from the NIST Chemistry WebBook.[6]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound,

allowing for the determination of its molecular weight and elemental composition.[7][8] Electron

impact (El) ionization often causes fragmentation, yielding structural information.

Table 4: GC-MS Fragmentation Data for 2-Bromo-1-indanone

miz Relative Intensity Assighment
) [M]* (Molecular lon Peak with

210/212 High _

Br isotopes)
182/184 Medium [M-COJ*
131 High [M-Br]*
103 High [M-Br-COJ*
77 Medium [CeHs]* (Phenyl fragment)

Data sourced from PubChem and NIST databases.[6][9]

Experimental Protocols
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The following are generalized protocols for acquiring high-quality spectroscopic data for a solid
organic compound such as 2-Bromo-1-indanone.

o Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Bromo-1-indanone in
0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean vial.[10]

« Filtration: To remove any particulate matter, filter the solution through a small plug of cotton
wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] The final solution
height should be approximately 4-5 cm.

o Data Acquisition:

[e]

Insert the sample into the NMR spectrometer.
o Tune and shim the instrument to ensure a homogeneous magnetic field.
o Acquire a standard one-dimensional (1D) *H NMR spectrum.

o Acquire a 13C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization
Transfer) experiment can also be run to differentiate between CH, CHz, and CHs groups.

[9]

o For unambiguous assignments, two-dimensional (2D) experiments like COSY (*H-1H
correlation) and HSQC (*H-13C correlation) can be performed.

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g.,
diamond or ZnSe) is clean. Record a background spectrum.[5]

o Sample Application: Place a small, representative amount of solid 2-Bromo-1-indanone
powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

o Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact
between the sample and the crystal.[5]

e Spectrum Collection: Collect the infrared spectrum, typically by co-adding 16 or 32 scans
over a range of 4000-400 cm~1,
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» Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g.,
isopropanol or acetone) and a soft tissue.[12]

e Sample Preparation: Prepare a dilute solution of 2-Bromo-1-indanone (approximately 1
mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[13]

« Injection: Inject a small volume (typically 1 pL) of the solution into the Gas Chromatograph
(GC) inlet. The high temperature of the inlet vaporizes the sample.

e Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary
column, which separates the compound from any impurities based on boiling point and
polarity.

 lonization and Analysis: As the compound elutes from the GC column, it enters the mass
spectrometer. In Electron Impact (El) mode, high-energy electrons bombard the molecules,
causing ionization and fragmentation.[7] The resulting ions are separated by the mass
analyzer based on their m/z ratio and detected.

Visualization of Analytical Workflow

The logical process of identifying an unknown compound using multiple spectroscopic
techniques is crucial. The following diagram illustrates this workflow, culminating in the
structural elucidation of 2-Bromo-1-indanone.
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Spectroscopic Structure Elucidation Workflow
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Caption: Logical workflow for the elucidation of molecular structures using spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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